molecular formula C39H36ClNO5 B1622361 2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 5706-14-9

2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B1622361
CAS No.: 5706-14-9
M. Wt: 634.2 g/mol
InChI Key: JGKRXGLYGYOROR-UHFFFAOYSA-N
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Description

2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a useful research compound. Its molecular formula is C39H36ClNO5 and its molecular weight is 634.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

5706-14-9

Molecular Formula

C39H36ClNO5

Molecular Weight

634.2 g/mol

IUPAC Name

2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C39H36ClNO5/c1-25-36(39(43)45-20-19-26-9-5-3-6-10-26)37(29-15-18-34(35(23-29)44-2)46-24-27-11-7-4-8-12-27)38-32(41-25)21-30(22-33(38)42)28-13-16-31(40)17-14-28/h3-18,23,30,37,41H,19-22,24H2,1-2H3

InChI Key

JGKRXGLYGYOROR-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OCCC6=CC=CC=C6

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OCCC6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 2-phenylethyl 7-(4-chlorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C27H30ClN1O5\text{C}_{27}\text{H}_{30}\text{Cl}\text{N}_1\text{O}_5

This structure includes multiple aromatic rings and functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-cancer properties and effects on cellular mechanisms.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung Cancer)20Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15Inhibition of cell proliferation
HCT116 (Colon Cancer)25Cell cycle arrest at G1 phase

The compound's ability to induce apoptosis in cancer cells is particularly noteworthy. It activates caspase pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, promoting cell death through mitochondrial pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates caspase cascades, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.

Case Studies

Several case studies have provided insight into the efficacy of this compound:

  • Study on A549 Cells :
    • Objective : To evaluate the effect on apoptosis.
    • Findings : Treatment with 20 μM resulted in a significant increase in cleaved caspase-3 levels and a decrease in Bcl-2 expression .
  • MCF-7 Cell Line Study :
    • Objective : To assess the impact on cell proliferation.
    • Findings : The compound reduced cell viability significantly at concentrations above 15 μM, indicating strong anti-proliferative effects .

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